molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

Cat. No.: B1582409
CAS No.: 63225-53-6
M. Wt: 215.25 g/mol
InChI Key: FLKHVLRENDBIDB-UHFFFAOYSA-N
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Description

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate is a chemical compound with the molecular formula C10H17NO4. It is also known by its IUPAC name, 2-(butylcarbamoyloxy)ethyl prop-2-enoate. This compound is used in various applications, including the development of self-healing elastomers and other polymeric materials .

Safety and Hazards

“2-[[(Butylamino)carbonyl]oxy]ethyl acrylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Preparation Methods

Chemical Reactions Analysis

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate in self-healing elastomers involves the formation of reversible bonds that can break and reform under certain conditions. This allows the material to heal itself after being damaged. The molecular targets and pathways involved in this process include hydrogen bonding and other non-covalent interactions .

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-5-6-11-10(13)15-8-7-14-9(12)4-2/h4H,2-3,5-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKHVLRENDBIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069798
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

63225-53-6
Record name 2-[[(Butylamino)carbonyl]oxy]ethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63225-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acryloyloxyethyl butylcarbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[(butylamino)carbonyl]oxy]ethyl acrylate
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Record name 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE
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Synthesis routes and methods

Procedure details

145.3 grams of butyl isocyanate and 180.7 grams of 2-hydroxyethyl acrylate, stabilized with 400 ppm of hydroquinone monomethyl ether, were reacted together for 6 hours at 75° C. to give 1-butane carbamic acid 2-acryloyloxyethyl ester.
Quantity
145.3 g
Type
reactant
Reaction Step One
Quantity
180.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of BCOE contribute to its use in stretchable piezoresistive sensors?

A1: BCOE's structure allows it to form polymers with unique properties beneficial for sensor applications. The acrylate group readily polymerizes, enabling the creation of crosslinked networks. [] These networks, when combined with ionic liquids like 1-ethyl-3-methyl-imidazolium tetrafluoroborate (EMIMBF4), demonstrate enhanced ionic transport under mechanical stress. [] This is because the flexible BCOE chains provide pathways for ion movement within the material. As pressure is applied, the distance between electrodes decreases, and the motion of both polymer chains and ionic liquid increases, resulting in decreased electrical resistance – the basis for piezoresistive sensing. []

Q2: What role does BCOE play in stabilizing lithium-metal electrodes?

A2: BCOE is a key component in synthesizing a self-healable, ionic-conducting polymer network (SHIPN) used as a protective film for lithium-metal electrodes. [] The copolymerization of BCOE with poly(ethylene glycol)-mono-methacrylate (PEGMMA) and subsequent cross-linking with diisocyanate creates a flexible and robust network. [] This SHIPN film exhibits high stretchability, autonomous self-healing properties, and ionic conductivity, all crucial for enhancing the stability and performance of lithium-metal batteries. [] The self-healing ability, even at low temperatures, stems from the dynamic nature of the hydrogen bonding interactions within the polymer network. [] This allows the film to repair micro-cracks that can form during battery cycling, preventing further degradation and extending the battery's lifespan.

Q3: How does BCOE influence the optical properties of colloidal photonic composites (CPCs)?

A3: BCOE is instrumental in creating CPCs with tunable optical properties. When grafted onto silica colloidal particles (SiO2-g-PBCOE), BCOE facilitates the formation of long-range ordered structures through hot-pressing techniques. [] The degree of ordering, which directly influences the optical characteristics of the composite, depends on factors like the hot-pressing conditions and the silica volume fraction (φsilica). [] At a critical φsilica, the hot-pressed SiO2-g-PBCOE film exhibits enhanced optical properties such as intensified reflection peaks, narrowed full width at half-maximum (FWHM), and vibrant structural colors. []

Q4: What analytical techniques are used to characterize BCOE and its derivatives?

A4: Several analytical techniques are employed to characterize BCOE and the polymers it forms. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for determining the molecular weight and polydispersity of BCOE-based macromonomers. [] This technique provides insights into the polymerization process and the structure of the resulting polymers. Other methods, like UV spectroscopy, are valuable for analyzing the optical properties of BCOE-containing materials like CPCs. []

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